Norvaline, 2-methyl-, ethyl ester
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Overview
Description
Norvaline, 2-methyl-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This particular ester is derived from norvaline, a non-proteinogenic amino acid, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Norvaline, 2-methyl-, ethyl ester can be synthesized through the esterification of 2-methyl-norvaline with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 2-methyl-norvaline and ethanol
Reduction: 2-methyl-norvalinol
Transesterification: Various esters depending on the alcohol used
Scientific Research Applications
Norvaline, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Norvaline, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in amino acid metabolism, influencing various biochemical processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional properties.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Uniqueness
Norvaline, 2-methyl-, ethyl ester is unique due to its derivation from norvaline, which imparts specific biological activities and potential therapeutic applications not found in other esters. Its role in reversing cognitive decline and its use in metabolic studies highlight its distinctiveness .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable subject of study and utilization in various scientific fields.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3/t8-/m0/s1 |
InChI Key |
NPWCAYPBZAMAJK-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@@](C)(C(=O)OCC)N |
Canonical SMILES |
CCCC(C)(C(=O)OCC)N |
Origin of Product |
United States |
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